molecular formula C16H36N4Na3O12S4 B13081480 Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)

Cat. No.: B13081480
M. Wt: 673.7 g/mol
InChI Key: HQBYMUAHPJZOFU-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) . This name reflects the compound’s core structure: a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) substituted with ethanesulfonate groups. Each nitrogen atom in the piperazine ring is bonded to an ethyl chain terminating in a sulfonate group ($$-\text{SO}_3^-$$). The "(3:2)" stoichiometry indicates a trisodium salt, where three sodium ions neutralize the charges of two sulfonate groups.

The systematic breakdown of the name is as follows:

  • Piperazine-1,4-diyl : The central piperazine ring with nitrogen atoms at positions 1 and 4.
  • Diethanesulfonate : Two ethanesulfonate groups ($$-\text{CH}2\text{CH}2\text{SO}_3^-$$) attached to the nitrogen atoms.
  • Sodium : Counterions balancing the sulfonate charges.

The molecular formula, $$ \text{C}{16}\text{H}{33}\text{N}{4}\text{Na}{3}\text{O}{12}\text{S}{4} $$ , corroborates this structure.

Property Value
IUPAC Name Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)
CAS Registry Number 100037-69-2
Molecular Formula $$ \text{C}{16}\text{H}{33}\text{N}{4}\text{Na}{3}\text{O}{12}\text{S}{4} $$
SMILES O=S(CCN1CCN(CCS(=O)(O)=O)CC1)(O)=O.O=S(CCN2CCN(CCS(=O)(O)=O)CC2)(O)=O.[Na].[Na].[Na]

Structural Isomerism and Tautomeric Forms

The compound exhibits structural rigidity due to its symmetric piperazine core and fixed sulfonate substituents. The 1,4-substitution pattern on the piperazine ring precludes positional isomerism, as alternative substitution sites (e.g., 1,2 or 1,3) would necessitate a different IUPAC name. Additionally, the ethanesulfonate groups are conformationally restricted, as free rotation around the C–N bonds is hindered by the piperazine ring’s planar geometry.

Tautomerism is absent in this compound. Unlike molecules with labile protons (e.g., keto-enol tautomers), the sulfonate groups ($$-\text{SO}_3^-$$) are fully deprotonated and stabilized by resonance, leaving no hydrogen atoms available for tautomeric shifts. The sodium ions further rigidify the structure by forming ionic bonds with the sulfonate oxygens, as evidenced by the SMILES notation.

Structural Feature Analysis
Piperazine ring Planar, six-membered ring with 1,4-nitrogen substitution.
Sulfonate groups Fixed at nitrogen atoms; no rotational freedom due to ionic bonding.
Tautomeric potential None; sulfonate groups lack proton donors for tautomerism.

Properties

Molecular Formula

C16H36N4Na3O12S4

Molecular Weight

673.7 g/mol

InChI

InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;

InChI Key

HQBYMUAHPJZOFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product with a purity of 98% .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced piperazine compounds, and substituted piperazine derivatives .

Scientific Research Applications

Buffering Agent

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate is primarily used as a buffering agent in biochemical assays. Its pKa value makes it suitable for maintaining physiological pH in cell culture and enzyme assays, crucial for preserving enzyme activity and stability during experiments .

Cell Culture

This compound is frequently employed in cell culture media formulations. It helps maintain the pH stability necessary for optimal cell growth and function, particularly for mammalian cells that require specific pH conditions to thrive .

Protein Crystallization

In protein crystallization studies, this buffer aids in achieving the desired pH environment conducive to crystal formation. Its low UV absorbance allows for accurate spectroscopic analysis without interference .

Electrophoresis

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate is utilized as a running buffer in gel electrophoresis techniques. It helps maintain consistent pH levels throughout the electrophoresis process, which is vital for the separation of biomolecules based on size and charge .

Case Study 1: Enzyme Activity Preservation

In a study examining the effects of various buffers on enzyme activity, it was found that using sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate resulted in a 60% higher retention of alkaline phosphatase activity compared to other buffers when used for fixation procedures in ultracytochemistry . This demonstrates its effectiveness in preserving enzymatic functions during sample processing.

Case Study 2: Fixation of Biological Samples

Research involving the fixation of fungal zoospores indicated that using sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate as a buffer during glutaraldehyde fixation minimized lipid loss and morphological artifacts. This application is critical for accurate morphological studies using fluorescence microscopy and electron microscopy .

Comparative Analysis of Buffers

Buffer TypepKaIdeal pH RangeApplications
Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate~6.86.0 - 7.5Cell culture, protein crystallization, electrophoresis
Phosphate Buffered Saline (PBS)~7.27.0 - 7.4General biological applications
Tris Buffer~8.07.0 - 9.0Molecular biology techniques

Mechanism of Action

The compound exerts its effects primarily through its buffering capacity. It maintains the pH of solutions by neutralizing acids and bases, thus providing a stable environment for biochemical reactions. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine derivatives vary significantly based on substituents, which dictate their physicochemical and functional properties:

Compound Name Substituents Key Functional Groups Key Properties
Target Sodium Salt Diethanesulfonate, sulfoethyl Sulfonate (-SO₃⁻Na⁺) High aqueous solubility, ionic
1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) Chloroethanone Chloro (-Cl), ketone Low solubility, reactive (alkylation)
PIPES buffer (2,2'-(Piperazine-1,4-diyl)diethanesulfonic acid) Diethanesulfonic acid Sulfonic acid (-SO₃H) High buffering capacity, zwitterionic
1,1'-(Piperazine-1,4-diyl)bis(3-bromopropanone) Bromopropanone Bromo (-Br), ketone Moderate solubility, alkylating agent

Key Observations :

  • Sulfonate vs. Halogenated Groups : The target compound’s sulfonate groups enhance water solubility and reduce reactivity compared to halogenated derivatives (e.g., chloro or bromo), which are prone to nucleophilic substitution .
  • Sodium Salt vs. Free Acid : The sodium salt form (target compound) offers better solubility than the free sulfonic acid (e.g., PIPES), which is zwitterionic and used in buffering .

Physicochemical Properties

Property Target Sodium Salt 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) PIPES Buffer
Solubility High (aqueous) Low (organic solvents) Moderate (pH-dependent)
Reactivity Low (stable) High (alkylation) Low (buffering)
Thermal Stability Likely high Moderate (decomposes at ~260°C) High

Notes:

  • The sodium sulfonate groups in the target compound improve thermal stability and reduce hygroscopicity compared to free acids.
  • Chloro/bromo derivatives are thermally less stable due to labile halogen atoms .

Biological Activity

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2), commonly referred to as a piperazine derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of buffering agents and is primarily used in biochemical research due to its ability to maintain stable pH levels in various biological systems.

  • Chemical Formula : C16H33N4Na3O12S4
  • Molecular Weight : 670.7 g/mol
  • CAS Number : 100037-69-2
  • Purity : ≥98% .

The biological activity of this compound is largely attributed to its buffering capacity, which stabilizes pH in physiological environments. This is crucial in various biochemical assays and cellular processes where pH fluctuations can lead to altered enzyme activity and protein stability. The presence of multiple sulfonate groups enhances its solubility and ionic strength, contributing to its effectiveness as a buffer .

Enzyme Interaction

Research indicates that sodium piperazine derivatives can influence enzyme activities. For instance, studies have shown that buffering agents like PIPES (a related compound) can affect the activity of enzymes such as acetylcholinesterase by altering the ionic environment surrounding the enzyme . This suggests that sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate may similarly modulate enzymatic reactions through pH stabilization.

Cell Culture Applications

In cell culture studies, sodium piperazine derivatives are often used to maintain optimal growth conditions for various cell types. The compound's ability to buffer against pH changes makes it suitable for applications involving sensitive biological assays where precise conditions are essential for cell viability and function .

Study on Buffering Capacity

A comparative study was conducted to evaluate the buffering capacity of different piperazine derivatives, including sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate. The results indicated that this compound effectively maintained a stable pH range between 7.0 and 7.5 over extended periods, making it a reliable choice for biological experiments .

Impact on Protein Stability

Another investigation focused on the effects of this compound on protein stability in vitro. It was found that proteins maintained their structural integrity better in the presence of sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate compared to controls without buffering agents. This highlights its potential role in preserving protein functionality during experimental procedures .

Data Tables

PropertyValue
Chemical NameSodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)
CAS Number100037-69-2
Molecular Weight670.7 g/mol
Purity≥98%
Buffering RangepH 7.0 - 7.5

Q & A

Q. What protocols ensure reproducible purity assessment (>98%) for this compound?

  • Protocol :
  • HPLC : Use a C18 column with UV detection (λ = 210 nm). Mobile phase: 20 mM ammonium acetate (pH 5.0)/acetonitrile (85:15) .
  • Karl Fischer titration : Determine water content (<0.5% w/w) to confirm anhydrous form .

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